![molecular formula C19H17N3O2 B7700204 N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide](/img/structure/B7700204.png)
N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of an aryl amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The resulting oxadiazole intermediate is then coupled with a cyclopropanecarboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The phenyl and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .
Scientific Research Applications
N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3-aryl-5-chloromethyl-1,2,4-oxadiazoles.
Cyclopropane Carboxamides: Other cyclopropane carboxamide derivatives with different substituents on the phenyl ring.
Uniqueness
N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide is unique due to the specific combination of the oxadiazole ring and cyclopropane carboxamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-5-7-13(8-6-12)17-21-19(24-22-17)15-3-2-4-16(11-15)20-18(23)14-9-10-14/h2-8,11,14H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCGLTXFZRZFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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